

# Therapeutic Potential of GLPG1837 in Cystic Fibrosis Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of **GLPG1837**, an investigational Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator, in various preclinical models of Cystic Fibrosis (CF). This document summarizes key quantitative data, details common experimental protocols used to assess its activity, and visualizes its mechanism of action and experimental workflows.

### **Introduction to GLPG1837**

GLPG1837 (also known as ABBV-974) is a small molecule CFTR potentiator developed by Galapagos in collaboration with Abbvie.[1] It is designed to address the underlying cause of CF by enhancing the function of the CFTR protein, a chloride channel that is defective in individuals with the disease.[1] Specifically, GLPG1837 targets CFTR proteins that are present on the cell surface but have impaired channel gating, a characteristic of Class III and IV CFTR mutations.[1] Research has shown its potential benefit for mutations such as G551D, G178R, S549N, and R117H.[1] GLPG1837 is a potent and reversible CFTR potentiator.[2]

### **Mechanism of Action**

**GLPG1837** functions as an allosteric modulator of the CFTR protein.[3] Its mechanism involves state-dependent binding, indicating a higher affinity for the open state of the CFTR channel than the closed state.[3] This binding stabilizes the open-channel conformation, leading to a prolonged open time and a reduced closed time, thereby increasing the overall chloride ion



flow across the cell membrane.[4] Studies suggest that **GLPG1837** shares a common binding site and mechanism of action with another well-characterized CFTR potentiator, VX-770 (ivacaftor).[3][5] This synergistic potential with other modulators, such as correctors, highlights its promise in combination therapies for CF.[1]



Click to download full resolution via product page

Mechanism of GLPG1837 action on the CFTR channel.

## **Quantitative Data Summary**

The following tables summarize the quantitative data for **GLPG1837**'s activity across various CFTR mutations and experimental systems.

Table 1: In Vitro Potency (EC50) of GLPG1837

| CFTR Mutant   | Experimental<br>System | EC50 (nM) | Reference |
|---------------|------------------------|-----------|-----------|
| F508del       | YFP Halide Assay       | 3         | [2]       |
| G551D         | YFP Halide Assay       | 339       | [2]       |
| G551D         | -                      | 181       | [2]       |
| G551D/F508del | TECC in HBE cells      | 159       | [4][6]    |
| R334W/F508del | TECC in HBE cells      | 40.7      | [6]       |



HBE: Human Bronchial Epithelial; TECC: Trans-epithelial Clamp Circuit; YFP: Yellow Fluorescent Protein.

Table 2: In Vitro Efficacy of GLPG1837 Compared to VX-770

| CFTR Mutant   | Experimental<br>System | Efficacy (% of VX-770) | Reference |
|---------------|------------------------|------------------------|-----------|
| G178R         | YFP Halide Assay       | 154                    | [4][6]    |
| S549N         | YFP Halide Assay       | 137                    | [4][6]    |
| G551D         | YFP Halide Assay       | 260                    | [4][6]    |
| R117H         | YFP Halide Assay       | 120                    | [4][6]    |
| G551D/F508del | TECC in HBE cells      | 173                    | [4][6]    |
| R334W/F508del | TECC in HBE cells      | 162                    | [6]       |

Table 3: Clinical Trial Data (SAPHIRA 1 Study - G551D mutation)

| Parameter                  | Baseline         | After GLPG1837<br>(500 mg)         | Reference |
|----------------------------|------------------|------------------------------------|-----------|
| Sweat Chloride<br>(mmol/L) | 98               | 66                                 | [7]       |
| ppFEV1 (%)                 | 74 (pre-washout) | Returned to pre-<br>washout levels | [7]       |

ppFEV1: percent predicted Forced Expiratory Volume in 1 second.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the evaluation of **GLPG1837** are provided below.

### Yellow Fluorescent Protein (YFP) Halide Assay

### Foundational & Exploratory





This cell-based assay is used to screen for and characterize CFTR modulators by measuring halide transport.

- Cell Culture: HEK293 or CFBE41o- cells are transfected with plasmids containing the specific CFTR mutant and a halide-sensitive YFP (e.g., H148Q/I152L).[2][8]
- Seeding: Transfected cells are seeded in 96-well plates.[2][8]
- Incubation: Cells are incubated to allow for CFTR expression. For temperature-sensitive mutants like F508del, incubation is often performed at a lower temperature (e.g., 27°C) to facilitate protein trafficking to the cell surface.[8]
- Assay Procedure:
  - Cells are washed with a chloride-free buffer.
  - A baseline fluorescence is measured.
  - Cells are stimulated with a CFTR activator, typically forskolin (to increase intracellular cAMP), in the presence of varying concentrations of the test compound (GLPG1837).[2]
  - A buffer containing iodide is then added. The influx of iodide quenches the YFP fluorescence.
  - The rate of fluorescence guenching is proportional to the CFTR-mediated halide transport.
- Data Analysis: The rate of quenching is measured over time, and dose-response curves are generated to determine EC50 values.





Click to download full resolution via product page

Workflow for the YFP Halide Assay.



# Ussing Chamber Assay (Trans-epithelial Clamp Circuit - TECC)

This electrophysiological technique measures ion transport across epithelial cell monolayers, providing a more physiologically relevant assessment of CFTR function.

- Cell Culture: Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.[4][8]
- Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
- Measurement: The chamber is equipped with electrodes to measure the transepithelial
  potential difference (PD) and to pass a current to clamp the voltage at 0 mV (short-circuit
  current, Isc). The Isc is a direct measure of net ion transport.
- · Assay Procedure:
  - The baseline Isc is recorded.
  - Amiloride is often added to the apical side to block sodium channels and isolate chloride transport.
  - Forskolin is added to activate CFTR channels.[9]
  - The test compound (GLPG1837) is added to the apical and/or basolateral side at various concentrations.[8]
  - $\circ$  The change in Isc ( $\Delta$ Isc) reflects the potentiation of CFTR-mediated chloride current.
  - A CFTR inhibitor (e.g., CFTRinh-172) can be added at the end to confirm that the measured current is CFTR-specific.[8][9]
- Data Analysis: Dose-response curves of ΔIsc versus compound concentration are plotted to determine EC50 and maximal efficacy.





Click to download full resolution via product page

Experimental workflow for the Ussing Chamber Assay.



# Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This assay measures CFTR function in a 3D cell culture model derived from patient tissues.

- Organoid Culture: Intestinal organoids are established from rectal biopsies of CF patients and cultured in a basement membrane matrix.[10][11][12]
- Seeding: 30-80 organoids are seeded per well in a 96-well plate.[10][11][12]
- Drug Incubation: Organoids are incubated with CFTR modulators (e.g., a corrector for 18-24 hours, followed by a potentiator like GLPG1837).[10]
- Assay Procedure:
  - Organoids are stained with a live-cell dye (e.g., Calcein Green).[10][12]
  - Forskolin is added to the medium to activate CFTR.[10][11][12]
  - The opening of the CFTR channel leads to fluid secretion into the organoid lumen, causing them to swell.[10][11]
  - The swelling of the organoids is monitored over time using confocal live-cell microscopy.
     [10][11][12]
- Data Analysis: The increase in organoid size (area or volume) is quantified, and the area under the curve (AUC) is calculated as a measure of CFTR activity.[13] This assay is particularly useful for personalized medicine approaches to predict patient responses to CFTR modulators.[10][14]

### Conclusion

**GLPG1837** has demonstrated significant potential as a CFTR potentiator in a variety of preclinical CF models. It effectively enhances the function of several Class III and IV CFTR mutants, with an efficacy that in many cases surpasses that of the approved potentiator, ivacaftor. Data from in vitro assays and early-phase clinical trials support its continued investigation, particularly as a component of combination therapies aimed at providing broader



benefits to the CF patient population. The experimental protocols detailed herein represent the standard methodologies for evaluating the therapeutic potential of such CFTR modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A common mechanism for CFTR potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of Novel CFTR Potentiators PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]
- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Identification of GLPG/ABBV-2737, a Novel Class of Corrector, Which Exerts Functional Synergy With Other CFTR Modulators [frontiersin.org]
- 10. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. huborganoids.nl [huborganoids.nl]
- 14. Forskolin induced swelling (FIS) assay in intestinal organoids to guide eligibility for compassionate use treatment in a CF patient with a rare genotype PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Therapeutic Potential of GLPG1837 in Cystic Fibrosis Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b607657#exploring-the-therapeutic-potential-of-glpg1837-in-cf-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com